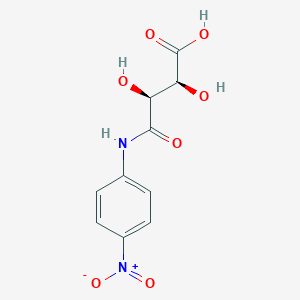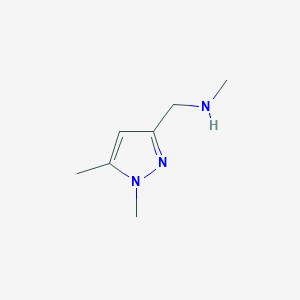
4-(Hydroxymethyl)-1-methylpyridinium iodide
Vue d'ensemble
Description
“4-(Hydroxymethyl)-1-methylpyridinium iodide” is likely a pyridinium salt, which consists of a positively charged pyridinium ion and a negatively charged iodide ion. The pyridinium ion is derived from pyridine, a six-membered ring with one nitrogen atom and five carbon atoms. The “4-(Hydroxymethyl)” indicates a -CH2OH group attached to the 4th carbon of the pyridine ring, and the “1-methyl” indicates a -CH3 group attached to the nitrogen atom in the ring .
Synthesis Analysis
The synthesis of such a compound might involve the reaction of 4-hydroxymethylpyridine with methyl iodide, which would introduce the methyl group onto the nitrogen atom, forming the pyridinium ion .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridinium ring substituted with a hydroxymethyl group at the 4th position and a methyl group at the nitrogen atom. The iodide ion would be associated with the pyridinium ion through ionic bonding .Chemical Reactions Analysis
As a pyridinium salt, this compound might participate in various chemical reactions. For example, it could act as a source of “4-(Hydroxymethyl)pyridine” under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a salt, it would likely be solid at room temperature and highly soluble in water .Applications De Recherche Scientifique
-
Radical Hydroxymethylation of Alkyl Iodides
- Field : Organic Chemistry
- Application : This research involves the radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon .
- Method : The strategy couples alkyl iodide building blocks with formaldehyde through the use of photocatalysis and a phosphine additive . Halogen-atom transfer (XAT) from α-aminoalkyl radicals is leveraged to convert the iodide into the corresponding open-shell species, while its following addition to formaldehyde is rendered irreversible by trapping the transient O-radical with PPh 3 .
- Results : This event delivers a phosphoranyl radical that re-generates the alkyl radical and provides the hydroxymethylated product .
-
Iodine Clocks in Materials Science
- Field : Materials Science
- Application : Iodine clocks are nonlinear chemical systems that can be exploited for time-controlled autonomous dissipative self-assembly .
- Method : The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics .
- Results : The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed .
-
Nanomaterial-Based Probes for Iodide Sensing
- Field : Nanotechnology
- Application : Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing .
- Method : These sensors leverage unique properties of nanomaterials, such as high surface area, tunable surface chemistry, and excellent electrical/optical characteristics .
- Results : The use of nanomaterial-based sensors for iodide ion sensing has shown promising results, although the specific outcomes depend on the type of nanomaterial used and the specific application .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1-methylpyridin-1-ium-4-yl)methanol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDTZZNZCVUGIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538303 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-methylpyridinium iodide | |
CAS RN |
6457-57-4 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)





